

# Interlaboratory comparison studies for Diisodecyl phthalate analysis

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## Compound of Interest

Compound Name: Diisodecyl phthalate

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An Objective Comparison of Interlaboratory Studies for **Diisodecyl Phthalate** (DIDP) Analysis

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. This is particularly critical for substances like **Diisodecyl phthalate** (DIDP), a widely used plasticizer that is subject to regulatory scrutiny due to potential health concerns. Interlaboratory comparison (ILC) studies and proficiency tests (PTs) are essential tools for evaluating and validating analytical methods across different laboratories. This guide provides a comprehensive overview of such studies for DIDP analysis, presenting quantitative data, detailed experimental protocols, and a comparison with analytical approaches for other phthalates.

## Data Presentation: Performance in Interlaboratory Studies

The performance of laboratories in the analysis of DIDP has been assessed in several key interlaboratory comparison studies. These studies provide valuable data on the reproducibility and accuracy of analytical methods.

One major study was organized by the EU Reference Laboratory for Food Contact Materials (EURL-FCM), which focused on the determination of DIDP in an oil matrix.<sup>[1]</sup> This exercise served as both a proficiency test and a validation of a standard operating procedure (SOP).<sup>[1]</sup> Twenty-seven laboratories from 25 countries participated in this study.<sup>[1]</sup>

Another significant initiative was the European Human Biomonitoring Initiative (HBM4EU), which conducted four rounds of proficiency tests for 15 phthalate and two 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) urinary biomarkers, including DIDP.[2] This program involved 28 laboratories and aimed to improve the comparability of biomarker analysis.[2]

The following table summarizes the key quantitative findings from these studies, highlighting the interlaboratory reproducibility for DIDP analysis.

Table 1: Summary of Quantitative Data from Interlaboratory Comparison Studies for DIDP Analysis

Study/Program	Matrix	No. of Participating Laboratories	Analyte	Key Performance Metric	Value
EURL-FCM ILC01 2009	Spiked Sunflower Oil	27	DIDP	Not specified in abstract	Data analysis based on ISO 5725-5
HBM4EU Project	Human Urine	28	DIDP Biomarkers	Interlaboratory Reproducibility (Average)	43%
HBM4EU Project (Satisfactory Labs)	Human Urine	Not specified	DIDP Biomarkers	Improved Interlaboratory Reproducibility	26%

It is important to note that the analysis of technical mixtures of phthalates like DIDP and Diisononyl phthalate (DINP) has been shown to be more challenging, leading to a higher interlaboratory reproducibility percentage compared to single-isomer phthalates.[1][2] The HBM4EU project demonstrated that with successive rounds of proficiency testing, the performance of participating laboratories improved significantly, with the interlaboratory

reproducibility for mixed-isomer phthalates like DIDP decreasing from an average of 43% to 26% for laboratories that consistently achieved satisfactory performance.[\[2\]](#)

## Experimental Protocols

The methodologies employed in these interlaboratory studies are crucial for understanding the basis of the performance data. Below are detailed protocols based on the information provided in the cited studies.

### Protocol 1: EURL-FCM Standard Operating Procedure for DIDP in Oil[\[1\]](#)

This protocol was developed based on the most effective methods used by National Reference Laboratories in a previous proficiency test.

- Objective: To determine the concentration of DIDP in an oil matrix.
- Sample Preparation:
  - An industrial source of sunflower oil was spiked with several levels of DIDP by the EURL-FCM to create the test material.
  - Homogeneity and stability of the spiked samples were confirmed by the EURL-FCM laboratory.
- Analytical Method:
  - The specific details of the analytical method (e.g., extraction, clean-up, and instrumental analysis) are contained within the Standard Operating Procedure (SOP) document distributed to the participating laboratories. While the full SOP is not detailed in the summary report, it is based on best practices from leading laboratories.
- Data Analysis:
  - Statistical interpretation of the results was performed using robust methods as described in ISO 5725-5.[\[1\]](#)

- Youden plots were used as a graphical technique to compare both within-laboratory and between-laboratory variability.[1]

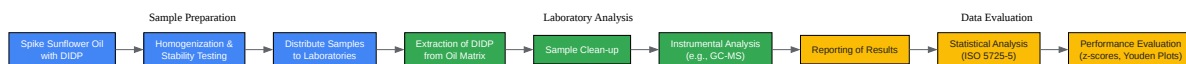
## Protocol 2: Generalized Procedure for Phthalate Biomarker Analysis in Urine (HBM4EU Project)[2]

This generalized protocol was the most frequently used procedure by the 28 laboratories participating in the HBM4EU proficiency testing scheme.

- Objective: To determine the concentration of phthalate and DINCH biomarkers in human urine.
- Sample Preparation and Analysis:
  - Add isotopically labelled internal standards and buffer to 0.5 mL of urine.
  - Perform enzymatic deconjugation of the biomarkers at 37 °C for 2 hours.
  - Extract the deconjugated biomarkers using Solid Phase Extraction (SPE), either online or off-line.
  - Analyze the extracted biomarkers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode.
  - Acquire data for two mass transitions for each biomarker in time-programmed multiple reaction monitoring mode.
- Quantification:
  - Quantification is based on multi-level calibrations after normalizing the response of the analyte to the corresponding labelled internal standard.
- Quality Control:
  - The proficiency testing scheme consisted of four rounds over 18 months.
  - Homogeneity and stability of the control materials were evaluated according to ISO 13528:2015.[2]

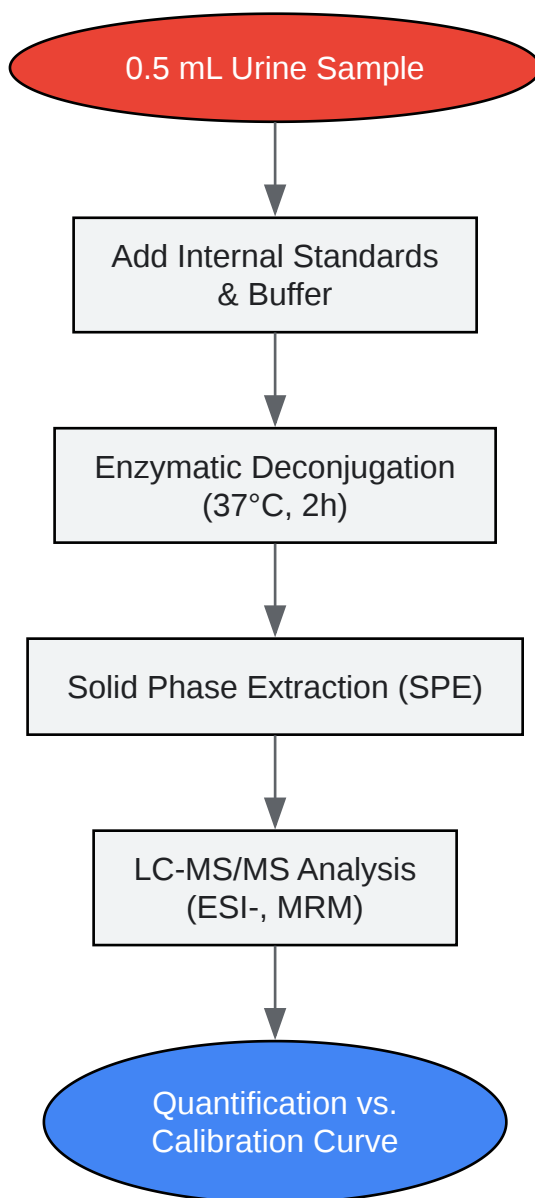
## Mandatory Visualization

To better illustrate the workflow of a typical analytical process for DIDP, the following diagrams have been created using the DOT language.



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Caption: Workflow of the EURL-FCM interlaboratory comparison study for DIDP in oil.



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## References

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